N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide
Description
N-(2-((3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a 2-chlorophenyl group at position 3 and a methoxyacetamide-linked ethyloxy chain at position 5.
Properties
IUPAC Name |
N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-methoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3/c1-24-10-14(23)18-8-9-25-15-7-6-13-19-20-16(22(13)21-15)11-4-2-3-5-12(11)17/h2-7H,8-10H2,1H3,(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVILGMZSHSJCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCOC1=NN2C(=NN=C2C3=CC=CC=C3Cl)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-a]quinoxaline structure have shown promising antiviral and antimicrobial activities
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Compounds with similar structures have been shown to interact with their targets through hydrogen bonding and other non-covalent interactions. These interactions can lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Similar compounds have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid. This inhibition is achieved through the suppression of cyclo-oxygenase and 5-lipoxygenase pathways
Pharmacokinetics
Similar compounds have exhibited cytotoxicity at certain concentrations, suggesting that they are absorbed and distributed in the body
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies on this compound. Similar compounds have shown promising antiviral and antimicrobial activities, suggesting that this compound may also have similar effects
Biological Activity
N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties. This article will explore the biological activity of this compound, including its mechanism of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C16H17ClN4O3
- Molecular Weight: 348.79 g/mol
The presence of the triazole ring and the chlorophenyl group contributes to its biological activity by enhancing interactions with biological targets.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives with similar structures have shown effectiveness against various strains of bacteria and fungi, demonstrating minimum inhibitory concentrations (MICs) in the range of 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of triazole derivatives has also been highlighted in several studies. For example, compounds related to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro studies using the MTT assay have shown promising results with IC50 values indicating substantial cytotoxicity against breast cancer cells (MCF-7) .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, triazole derivatives often exhibit anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in disease processes. For example:
- Enzyme Inhibition: Triazole compounds may act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation: The compound may bind to receptors that regulate inflammatory responses or cell growth pathways.
Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives demonstrated that compounds with similar structures to this compound exhibited potent activity against Mycobacterium tuberculosis. The most active derivatives showed IC50 values ranging from 1.35 to 2.18 μM .
Study 2: Cytotoxicity Assessment
In another investigation focusing on cytotoxicity against cancer cell lines, a derivative structurally related to this compound was tested against MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 μM .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide involves multiple steps that typically include the formation of the triazole and pyridazine moieties. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the compound's structure and purity.
Anticancer Properties: Recent studies suggest that compounds containing triazole and pyridazine structures exhibit notable anticancer activity. For instance, derivatives similar to this compound have shown significant inhibition against various cancer cell lines. A study indicated that such compounds could inhibit cell proliferation in SNB-19 and OVCAR-8 cells with percent growth inhibitions exceeding 85% .
Anti-inflammatory Effects: In silico studies have demonstrated that triazole-based compounds can act as potential inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. This suggests that this compound may also possess anti-inflammatory properties .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on Anticancer Activity: A compound structurally related to this compound was tested against multiple cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced anticancer activity .
- Inflammation Model Studies: In animal models of inflammation, compounds featuring the triazole moiety have shown reduced markers of inflammation when administered at specific dosages . This highlights the therapeutic potential of such compounds in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s triazolo[4,3-b]pyridazine scaffold is shared with several analogs, but substitutions and linker groups vary significantly:
Key Observations :
- Substituent Effects : The 2-chlorophenyl group in the target compound may enhance lipophilicity compared to analogs with methyl (C1632) or sulfanyl groups . Fluorine in the chloro-fluoro analog could increase metabolic stability.
- Linker Flexibility: The ethyloxy chain in the target compound may improve solubility relative to rigid propenoic acid (E-4b) or sulfanyl linkers .
Physicochemical Properties
Key Observations :
- Higher melting points in analogs like (E)-4b (253–255°C) suggest stronger crystalline packing, possibly due to hydrogen bonding (e.g., propenoic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
